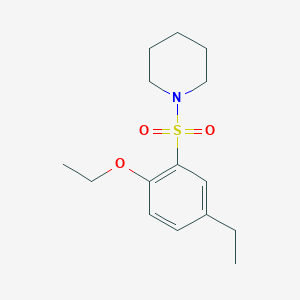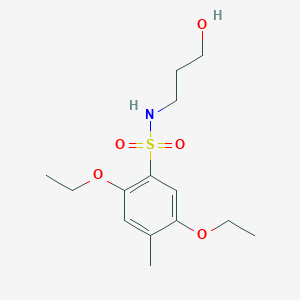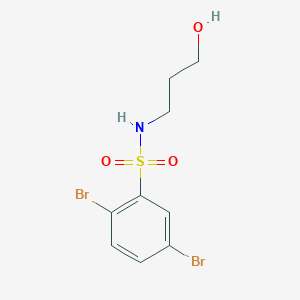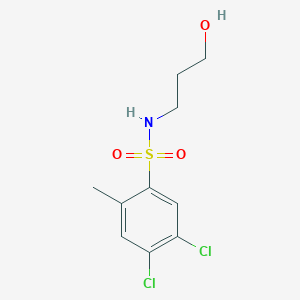
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and is commonly used as a pharmacological tool to study glycogen synthase kinase-3 (GSK-3) activity.
Mécanisme D'action
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide acts as a competitive inhibitor of this compound by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates such as glycogen synthase and tau protein, leading to a decrease in this compound activity. The inhibition of this compound by this compound has been shown to have various effects on cellular processes such as glucose metabolism, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can stimulate glucose uptake and glycogen synthesis in skeletal muscle cells. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Furthermore, this compound has been shown to have neuroprotective effects by reducing the phosphorylation of tau protein, a hallmark of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide in lab experiments is its specificity towards this compound, which allows for the study of this compound activity without interference from other kinases. In addition, this compound has a high potency and can be used at low concentrations, making it cost-effective for research purposes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
The potential therapeutic applications of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide are vast, and future research should focus on exploring its efficacy in treating various diseases such as diabetes, cancer, and neurodegenerative disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cellular processes such as glucose metabolism and apoptosis. Finally, the development of more soluble analogs of this compound could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-isopropyl-N-(4-pyridinyl)benzenesulfonamide involves the reaction of 4-bromopyridine with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction yields a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
4-isopropyl-N-(4-pyridinyl)benzenesulfonamide is widely used in scientific research to study the activity of this compound, a serine/threonine protein kinase that plays a crucial role in various cellular processes including glycogen metabolism, cell proliferation, and apoptosis. This compound has been implicated in the pathogenesis of several diseases such as diabetes, cancer, and neurodegenerative disorders. Therefore, the development of this compound inhibitors such as this compound holds great promise for the treatment of these diseases.
Propriétés
Formule moléculaire |
C14H16N2O2S |
|---|---|
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
4-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11(2)12-3-5-14(6-4-12)19(17,18)16-13-7-9-15-10-8-13/h3-11H,1-2H3,(H,15,16) |
Clé InChI |
RIOXAKKIVFINOX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)
![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)


